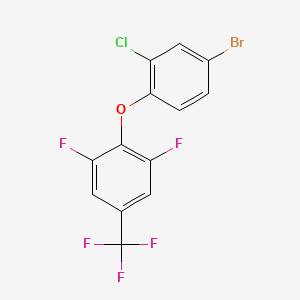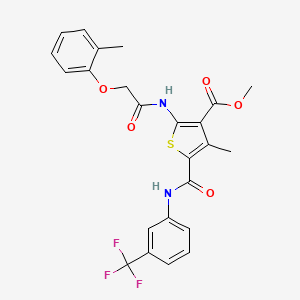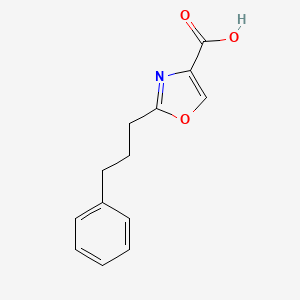
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid: is a carboxylic acid compound with the chemical formula C12H11NO3. It belongs to the class of phenylpropanoids. At room temperature, it appears as a white, crystalline solid with a sweet, floral scent .
Méthodes De Préparation
a. Synthesis: The synthetic route for this compound involves the cyclization of a phenylpropanoic acid derivative. One common method is the cyclization of 3-phenylpropyl acrylate under acidic conditions. The reaction proceeds through an intramolecular esterification to form the oxazole ring. The overall process can be summarized as follows:
3-Phenylpropyl acrylateAcidic conditions2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
b. Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective production.
Analyse Des Réactions Chimiques
a. Reactivity:
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic carbon (adjacent to the phenyl ring). Oxidizing agents like potassium permanganate or chromic acid can convert the benzylic carbon to a carboxylic acid group.
Reduction: Reduction of the carbonyl group in the carboxylic acid moiety can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Cyclization: As mentioned earlier, cyclization reactions lead to the formation of the oxazole ring.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Thionyl chloride (SOCl), acyl chlorides (RCOCl)
Cyclization: Acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid)
c. Major Products: The major product of cyclization is 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, antimicrobial).
Industry: Flavoring agents, preservatives, and additives.
Mécanisme D'action
The exact mechanism of action depends on the specific context (e.g., therapeutic use). It likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate specific molecular targets.
Comparaison Avec Des Composés Similaires
While there are related compounds in the phenylpropanoid family, the unique combination of the oxazole ring and the phenylpropyl side chain sets 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid apart.
Similar compounds include:
Phenylpropanoic acid: The parent compound without the oxazole ring.
Phenylacetic acid: A structurally related compound with a shorter side chain.
Cinnamic acid: Another phenylpropanoid with a double bond in the side chain.
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(3-phenylpropyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-9-17-12(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
Clé InChI |
CWYKJXODWHPLEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC2=NC(=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


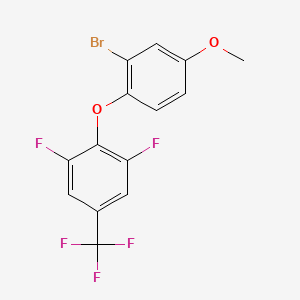
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
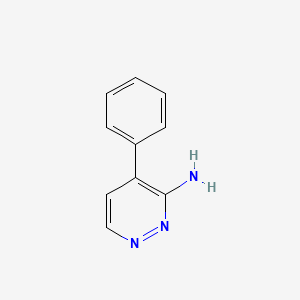
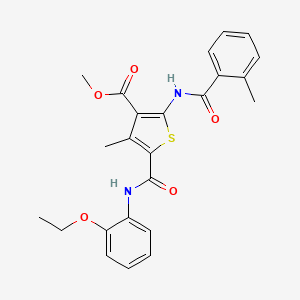
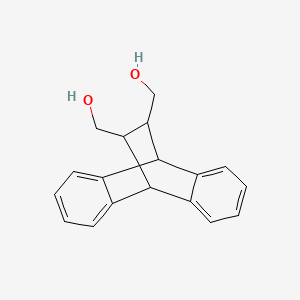
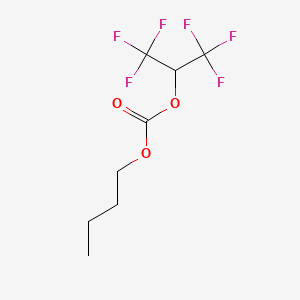

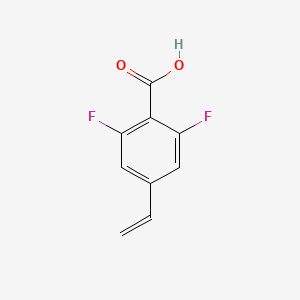

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

